![molecular formula C7H8F2N2O B3025422 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1170655-68-1](/img/structure/B3025422.png)
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones or alpha,beta-unsaturated carbonyls. The difluoroethyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The difluoroethyl group would add elements of polarity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the aldehyde group makes it susceptible to nucleophilic attack, allowing for further functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the difluoroethyl group could increase its polarity and potentially its boiling point .Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were developed and demonstrated broad-spectrum antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bhat et al., 2016).
Structural Studies
The crystal structure of pyrazole derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been elucidated using X-ray diffraction. Such studies provide valuable information on the molecular geometry and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds (Xu & Shi, 2011).
Antioxidant Properties
Pyrazole derivatives have also been explored for their antioxidant properties. For instance, quinolinyl chalcones containing a pyrazole group exhibited promising antioxidant activities, highlighting the potential of pyrazole derivatives in oxidative stress-related applications (Prasath et al., 2015).
Synthetic Applications
Pyrazole-4-carbaldehyde oximes, derived from pyrazole carbaldehydes, have been synthesized and characterized, demonstrating the versatility of pyrazole derivatives in synthetic chemistry. These compounds can serve as intermediates for further chemical transformations (Attaryan et al., 2012).
Materials Science
In the field of materials science, pyrazole derivatives have been incorporated into heterocyclic moieties to synthesize novel chitosan Schiff bases. These compounds have been characterized for their potential applications in antimicrobial coatings or materials (Hamed et al., 2020).
properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-6(4-12)2-10-11(5)3-7(8)9/h2,4,7H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKJBYHILYZTKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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